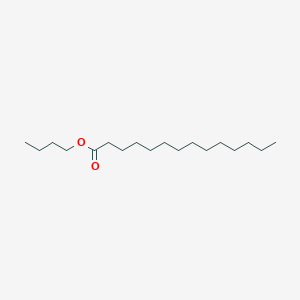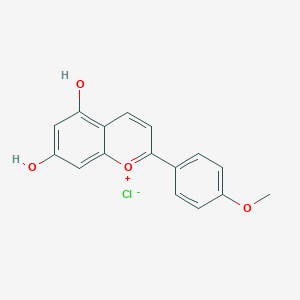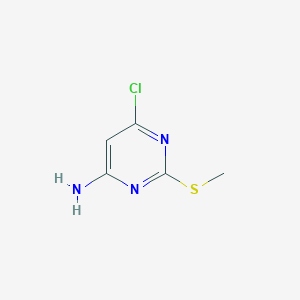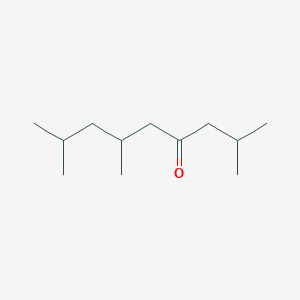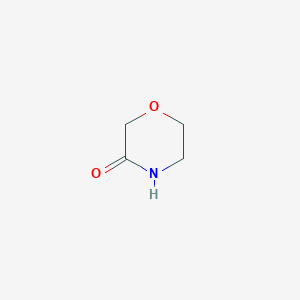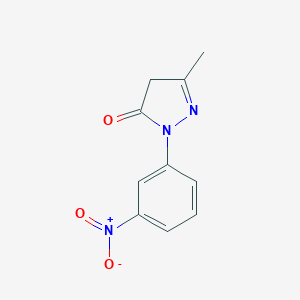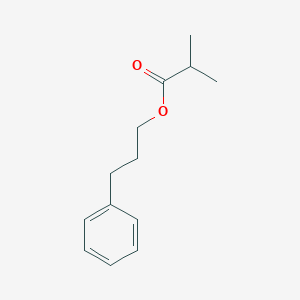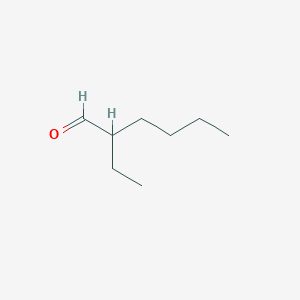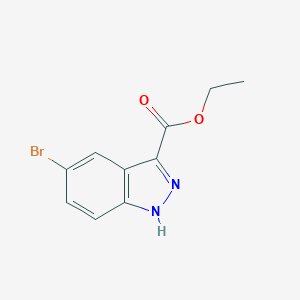
1,4-Benzenedimethanethiol
説明
1,4-Benzenedimethanethiol (BDMT) is a chemical compound that has attracted significant attention in various scientific fields due to its unique structural and chemical properties. This compound serves as a critical molecule in the study of self-assembled monolayers on metallic surfaces, owing to its ability to adsorb dissociatively on silver and gold surfaces, forming stable monolayers with thiolate structures. The versatility of BDMT in forming self-assembled monolayers on polycrystalline silver and gold films makes it a subject of extensive research, especially in the context of its structure, stability, dynamics, and reactivity on these surfaces (Murty, Venkataramanan, & Pradeep, 1998).
Synthesis Analysis
The synthesis of BDMT involves chemisorption from the vapor phase onto Au(111), a process that exhibits significant changes in chemisorption geometry, molecular orientation, and bonding properties at different degrees of surface coverage. This behavior is crucial for understanding the molecular assembly and surface interaction of BDMT, providing insights into its potential applications in nanotechnology and materials science (Pasquali, Terzi, Seeber, Doyle, & Nannarone, 2008).
Molecular Structure Analysis
Studies on the molecular structure of BDMT, particularly its self-assembly on gold surfaces, reveal the formation of monolayers with molecules arranged in the upright position. The molecular axis orientation and the valence band characteristics provide critical information on the molecular structure and its interaction with metal surfaces, enriching our understanding of surface chemistry and molecular electronics (Pasquali et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of BDMT, especially its adsorption geometry variation on Au(111) grown from the vapor phase, showcases the compound's adaptability in forming different molecular configurations on metal surfaces. This adaptability is crucial for applications in surface chemistry, sensor development, and the creation of nanostructured materials (Pasquali et al., 2008).
Physical Properties Analysis
The study of the physical properties of BDMT, particularly its stability and dynamics on metallic surfaces, provides valuable insights into the development of stable and efficient monolayers for technological applications. The enhanced stability of BDMT monolayers compared to alkanethiol monolayers, as evidenced by their higher desorption temperatures, highlights the compound's potential for creating durable molecular layers (Murty et al., 1998).
Chemical Properties Analysis
The chemical properties of BDMT, including its adsorption behavior and the formation of self-assembled monolayers on metallic surfaces, play a significant role in its application in surface science and materials chemistry. The ability to form stable, self-assembled monolayers on gold and silver surfaces, with distinct adsorption geometries, underscores the compound's utility in designing and developing advanced materials and devices (Pasquali et al., 2008).
科学的研究の応用
Chemisorption on Gold Surfaces : BDMT films prepared in different solvents (ethanol, methanol, n-hexane) show that molecules are anchored to substrates through a single S–Au bond, with the molecules in films tending to assume an upright orientation. The properties and conformation of BDMT films are largely determined by the interactions between the molecules and the substrate (Pasquali et al., 2007).
Electrical Transport Properties : BDMT's electrical properties were measured using an electrochemically deposited platinum electrode, revealing Fowler–Nordheim type tunneling conduction below 40 K and current fluctuation at low temperatures (Kim et al., 2006).
Self-Assembled Monolayers (SAMs) on Gold : Well-organized BDMT SAMs with “standing-up” molecules can be obtained on high-quality gold films. The optical interface properties of the BDMT-Au system are distinct from those of simple alkanethiol SAMs (Hamoudi et al., 2010).
Molecular Orbital Alignment in Single Molecule Junctions : Research on molecular electronics using 1,4'-Benzenedithiol demonstrates that applying a mechanical force to a molecular junction can control charge transport through the junction. This is due to the interplay between electrical and mechanical properties of the molecule (Bruot et al., 2011).
Molecular Adsorption Geometry : Studies on BDMT adsorption on different metal surfaces (Ag(111), Au(110), Cu(100), and Cu(111)) reveal distinct behaviors, with variations in adsorption geometry and dissociation processes on these surfaces (Jia et al., 2014).
Biodegradable Nanoparticles for Intracellular Drug Delivery : BDMT is used in the synthesis of biodegradable poly(1,4-phenyleneacetone dimethylene thioketal) (PPADT) nanoparticles, which are promising for intracellular delivery of insoluble drugs. These nanoparticles demonstrate therapeutic effects in cancer cells (Kim et al., 2015).
Synthesis and Characterization of Gold Nanoparticles : BDMT has been used as a surfactant for the synthesis of stable gold nanoparticles, allowing control over nanocrystal size and shape (Vitale et al., 2011).
Safety And Hazards
1,4-Benzenedimethanethiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
特性
IUPAC Name |
[4-(sulfanylmethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNRTQAOXLCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059313 | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedimethanethiol | |
CAS RN |
105-09-9 | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Xylylenedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-xylene-α,α'-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-XYLYLENEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K48UBZ9IMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




